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molecular formula C10H14N4 B8374984 5-Methyl-4-(2-aminoethylamino)-indazole

5-Methyl-4-(2-aminoethylamino)-indazole

Cat. No. B8374984
M. Wt: 190.25 g/mol
InChI Key: YZBVMRPRMCQZLN-UHFFFAOYSA-N
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Patent
US04608383

Procedure details

m.p. 153°-155° C., recrystallized from water (yield 31% of theory) by reacting 4-amino-5-methylindazole with an excess of ethylenediamine sulphite in ethylene glycol-water (1:1 v/v) for 24 hours at 110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethylenediamine sulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.S(O)(O)=O.[CH2:16](N)[CH2:17][NH2:18]>C(O)CO.O>[CH3:11][C:10]1[C:2]([NH:1][CH2:16][CH2:17][NH2:18])=[C:3]2[C:7](=[CH:8][CH:9]=1)[NH:6][N:5]=[CH:4]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=NNC2=CC=C1C
Step Two
Name
ethylenediamine sulphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)O.C(CN)N
Step Three
Name
ethylene glycol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at 110° C.

Outcomes

Product
Name
Type
Smiles
CC=1C(=C2C=NNC2=CC1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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